1-(3-Chloro-4-(methylthio)phenyl)propan-1-one is an organic compound characterized by a unique combination of functional groups, including a chloro group, a methylthio group, and a phenyl ring. Its molecular formula is , and it is often utilized as an intermediate in organic synthesis due to its reactivity and versatility in forming various derivatives. This compound can be synthesized through several methods, primarily involving the chlorination of related compounds and subsequent modifications.
This compound falls under the category of aromatic ketones, specifically those that contain halogen and sulfur substituents. The presence of these groups imparts distinct chemical properties, making it useful in various synthetic applications. It is typically sourced from chemical suppliers specializing in organic compounds for research and industrial applications.
The synthesis of 1-(3-Chloro-4-(methylthio)phenyl)propan-1-one can be accomplished through several methods:
The molecular structure of 1-(3-Chloro-4-(methylthio)phenyl)propan-1-one can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 232.71 g/mol |
IUPAC Name | 1-(3-chloro-4-methylthio)phenylpropan-1-one |
InChI Key | IJNPUSFXIKJZJT-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C(C1=CC(=C(C=C1)SC)Cl)Cl |
1-(3-Chloro-4-(methylthio)phenyl)propan-1-one participates in various chemical reactions:
The mechanism of action for 1-(3-Chloro-4-(methylthio)phenyl)propan-1-one primarily involves its reactivity due to the presence of both electrophilic and nucleophilic sites:
These mechanisms are fundamental for its application in organic synthesis, allowing for the creation of diverse chemical entities.
The physical properties of 1-(3-Chloro-4-(methylthio)phenyl)propan-1-one include:
Key chemical properties include:
The primary applications of 1-(3-Chloro-4-(methylthio)phenyl)propan-1-one are found in scientific research and industrial chemistry:
This compound's unique structure allows it to serve as a versatile building block for further chemical transformations, making it valuable in both academic research and industrial applications.
CAS No.: 143488-44-2
CAS No.: 13981-37-8
CAS No.:
CAS No.:
CAS No.: 63732-19-4
CAS No.: